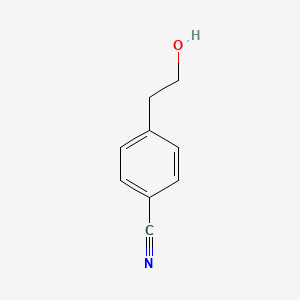
4-(2-Hydroxyethyl)benzonitrile
Cat. No. B1351193
Key on ui cas rn:
69395-13-7
M. Wt: 147.17 g/mol
InChI Key: RBSJBNYPTGMZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06215001B1
Procedure details


A mixture of phthalimide (20.0 g) and triphenylphosphine (35.65 g) was added dropwise to a mixture of 4-(2-hydroxyethyl)benzonitrile (20.0 g) and diethylazodicarboxylate (21.4 ml) in THF (650 ml) with stirring over one hour. The mixture was stirred at ambient temperature for 4 days. The solvent was removed under reduced pressure. Methanol (500 ml) and hydrazine hydrate (13 ml) were added to the residue and the mixture was boiled under reflux with stirring for 5 hours. The solvent was removed under reduced pressure and aqueous acetic acid (420 ml of glacial acetic acid in 1030 ml of water) was added to the residue. This mixture was stirred for 1 hour and then filtered. The filtrate was added to ice and basified with solid potassium hydroxide. The mixture was extracted with dichloromethane to give an oil which was purified by flash column chromatography to give 4-(2-aminoethyl)benzonitrile, as an oil. A sample was dissolved in ethereal hydrogen chloride to give the hydrochloride salt, m.p. 211-213° C.



Name
diethylazodicarboxylate
Quantity
21.4 mL
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C1(=O)[NH:5][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.OCCC1C=C[C:37]([C:38]#[N:39])=CC=1.CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[NH2:39][CH2:38][CH2:37][C:9]1[CH:10]=[CH:2][C:3]([C:4]#[N:5])=[CH:7][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
35.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCC1=CC=C(C#N)C=C1
|
|
Name
|
diethylazodicarboxylate
|
|
Quantity
|
21.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
|
Name
|
|
|
Quantity
|
650 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring over one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at ambient temperature for 4 days
|
|
Duration
|
4 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methanol (500 ml) and hydrazine hydrate (13 ml) were added to the residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure and aqueous acetic acid (420 ml of glacial acetic acid in 1030 ml of water)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
This mixture was stirred for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was added to ice and basified with solid potassium hydroxide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash column chromatography
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
